molecular formula C24H22N4O2S B2796647 N-(2-ethoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide CAS No. 1185176-50-4

N-(2-ethoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide

Cat. No. B2796647
CAS RN: 1185176-50-4
M. Wt: 430.53
InChI Key: ZCQRSVYUSUIRJY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide, also known as EPTA, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. EPTA belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative effects. However, EPTA's unique chemical structure has been shown to have different pharmacological properties compared to traditional benzodiazepines.

Scientific Research Applications

Synthesis and Derivatives Formation

N-(2-ethoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its intermediates are utilized in the novel syntheses of thiazolinone and thiazolo[3,2-a]pyridine derivatives, demonstrating its role in heterocyclic chemistry and potential applications in developing pharmaceuticals and chemicals with diverse biological activities (Ammar et al., 2005).

Antimicrobial and Anticancer Activities

Several studies explore the antimicrobial and anticancer potentials of derivatives formed from similar compounds. For instance, derivatives of benzothiazepine, closely related in structure, were synthesized and showed promising antimicrobial activity, alongside quantum calculations that provide a foundational understanding for further chemical modifications and therapeutic applications (Fahim & Ismael, 2019). Furthermore, compounds synthesized from similar acetamide derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, presenting a potential pathway for the development of new anticancer agents (Vinayak et al., 2014).

Kinase Inhibitory and Anticancer Mechanisms

The structure-activity relationship studies of N-benzyl substituted acetamide derivatives, including compounds with thiazole and benzodiazepine rings, reveal their significant Src kinase inhibitory activities. These studies not only highlight the potential of these compounds in cancer treatment through kinase inhibition but also their effect on cell proliferation in various cancer cell lines, providing insights into their mechanism of action and therapeutic potential (Fallah-Tafti et al., 2011).

Novel Syntheses and Radiolabeling Applications

The compound's derivatives have also been synthesized through innovative methods for potential clinical applications, such as the precursor to [11C]PBR28, indicating its relevance in positron emission tomography (PET) imaging studies to image the peripheral benzodiazepine receptor (PBR) in living human subjects. This application underscores the compound's utility in developing diagnostic tools and exploring neurological disorders (Hoareau & Scott, 2010).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(2-pyridin-2-yl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-2-30-22-13-6-5-12-20(22)27-23(29)16-31-24-15-21(17-9-7-8-14-25-17)26-18-10-3-4-11-19(18)28-24/h3-14H,2,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQRSVYUSUIRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide

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